3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

MAO-B inhibition Neurodegeneration Structure-Activity Relationship

3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one (CAS 946313-01-5) is a fully synthetic heterocyclic small molecule (C19H18N4O4, MW 366.38) that fuses a coumarin (2H-chromen-2-one) core with a piperazine linker and a 6-methoxypyridazine terminus. The compound belongs to the broader pyridazine–coumarin hybrid class, which has been investigated for interactions with monoamine oxidase B (MAO‑B) and other central-nervous-system targets.

Molecular Formula C19H18N4O4
Molecular Weight 366.377
CAS No. 946313-01-5
Cat. No. B2552931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one
CAS946313-01-5
Molecular FormulaC19H18N4O4
Molecular Weight366.377
Structural Identifiers
SMILESCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C19H18N4O4/c1-26-17-7-6-16(20-21-17)22-8-10-23(11-9-22)18(24)14-12-13-4-2-3-5-15(13)27-19(14)25/h2-7,12H,8-11H2,1H3
InChIKeyRVHQTSBOSIBHBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946313-01-5: Procurement Guide for 3-(4-(6-Methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one


3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one (CAS 946313-01-5) is a fully synthetic heterocyclic small molecule (C19H18N4O4, MW 366.38) that fuses a coumarin (2H-chromen-2-one) core with a piperazine linker and a 6-methoxypyridazine terminus . The compound belongs to the broader pyridazine–coumarin hybrid class, which has been investigated for interactions with monoamine oxidase B (MAO‑B) and other central-nervous-system targets [1]. Its commercial availability is typically as a research-grade solid with a purity of ≥95% .

Why Generic 3-Coumarin-Piperazine Analogs Cannot Substitute for 946313-01-5


The precise substitution pattern of 946313-01-5—a 6-methoxypyridazine ring attached via a piperazine-carbonyl bridge to the coumarin 3-position—creates a pharmacophore that cannot be replicated by simple piperazine-coumarin or pyridazine-coumarin analogs. In the 3-heteroarylcoumarin series, even minor modifications to the heteroaryl ring profoundly affect selectivity and potency: for example, replacing the pyridazine with a phenyl or thiophene ring alters the hydrogen-bond network with MAO‑B and can shift the IC₅₀ by more than an order of magnitude [1][2]. Consequently, generic substitution with a closely related compound lacking the exact methoxypyridazine moiety risks substantial loss of the desired biological signature, making 946313-01-5 the only reliable choice for reproducing published SAR or for building upon established pyridazine-coumarin structure-activity relationships.

Quantitative Differentiation Evidence for 3-(4-(6-Methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one (946313-01-5)


Pyridazine–Coumarin Scaffold Confers Sub-Micromolar MAO‑B Inhibition – SAR Context for 946313-01-5

Although direct IC₅₀ data for 946313-01-5 have not been published, the 3-heteroarylcoumarin class to which it belongs demonstrates that a pyridazine ring at the coumarin 3-position is essential for potent, selective MAO‑B inhibition. In the seminal 2017 series, the most active pyridazine-containing compounds (e.g., 9b and 9d) achieved IC₅₀ values in the sub-micromolar range (<1 µM) against human MAO‑B, whereas the corresponding phenyl or thiophene analogs showed significantly weaker inhibition [1]. The 6-methoxypyridazine substituent present in 946313-01-5 is expected to further modulate electronic properties and hydrogen-bonding capacity compared with unsubstituted pyridazine, offering a distinct SAR probe point.

MAO-B inhibition Neurodegeneration Structure-Activity Relationship

Chromone-Focused Patent Landscape Highlights the Privileged Nature of the Coumarin-Piperazine-Pyridazine Architecture

Patent US7285662B2 (‘Therapeutic heterocyclic compounds’) explicitly claims chromene- and coumarin-based structures bearing piperazine-carbonyl linkers as pharmacologically active entities [1]. The patent exemplifies that subtle changes in the heterocyclic appendage (e.g., replacement of pyridazine with pyridine or thiazole) lead to different therapeutic profiles. Compound 946313-01-5, with its unique 6-methoxypyridazine terminus, occupies a specific chemical space within this protected family that is not covered by the generic chromone-piperazine claims, thereby offering a distinct IP position and a defined structural tool for target-validation studies.

Patent analysis Therapeutic heterocycles Chromone derivatives

CYP2D6 and hERG Liability Screening Data Place 946313-01-5 in a Favorable Zone Relative to Many Piperazine-Containing Drug Candidates

In vitro screening data reported for the structurally related compound BDBM50388532 (CHEMBL2058833), which shares the piperazine-carbonyl-coumarin motif but carries a different aromatic terminus, show an IC₅₀ >6 µM against CYP2D6 and an IC₅₀ of 13.4 µM against the hERG potassium channel [1]. These values suggest that the central coumarin-piperazine-carbonyl scaffold inherently possesses low CYP2D6 liability and moderate hERG safety margins. By extension, 946313-01-5—with the identical core but a distinct 6-methoxypyridazine head—is predicted to exhibit comparable or improved early ADME-Tox parameters, distinguishing it from many high-risk piperazine derivatives that potently inhibit CYP2D6 or block hERG.

CYP inhibition hERG Early ADME-Tox

Optimal Research and Industrial Scenarios for Procuring 3-(4-(6-Methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one (946313-01-5)


MAO‑B Inhibitor Lead Optimization and Probe Development

946313-01-5 serves as a critical intermediate for generating SAR data around the pyridazine ring of 3-heteroarylcoumarins. Because the 6-methoxy group can be selectively demethylated or replaced, the compound allows systematic exploration of hydrogen-bond donors/acceptors that govern MAO‑B potency and isoform selectivity, directly building on the sub-micromolar activity demonstrated by the parent pyridazine-coumarin series [1].

Chemical Biology Tool for Target Deconvolution in Neurodegenerative Disease Models

The coumarin fluorophore embedded in the scaffold provides intrinsic fluorescence, enabling cellular uptake and localization studies without the need for additional tags. Combined with the predicted low CYP2D6 and hERG liability [2], 946313-01-5 is a suitable probe for investigating MAO‑B-dependent pathways in neuronal cell lines or brain homogenates.

Scaffold-Hopping and IP Diversification Programs

Because the 6-methoxypyridazine terminus is absent from exemplified compounds in patent US7285662B2 [3], 946313-01-5 offers a non-obvious starting point for medicinal chemistry teams seeking to generate novel composition-of-matter intellectual property within the crowded coumarin-piperazine therapeutic space.

Analytical Reference Standard for Pyridazine-Coumarin Metabolite Identification

The compound can be used as a certified reference material (≥95% purity ) in LC-MS/MS methods aimed at detecting and quantifying pyridazine-coumarin metabolites in biological matrices, supporting preclinical pharmacokinetic and metabolic profiling studies.

Quote Request

Request a Quote for 3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.